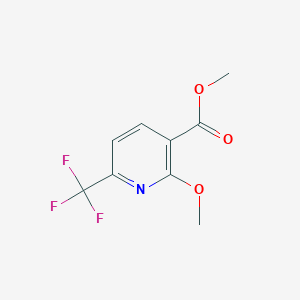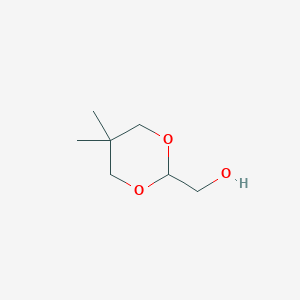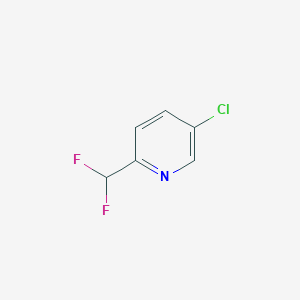
5-Chloro-2-(difluoromethyl)pyridine
Descripción general
Descripción
5-Chloro-2-(difluoromethyl)pyridine is a chemical compound with the molecular formula C6H4ClF2N . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of 5-Chloro-2-(difluoromethyl)pyridine and its derivatives often involves the use of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(difluoromethyl)pyridine consists of a pyridine ring with a chlorine atom and a difluoromethyl group attached to it . The presence of the fluorine atoms and the pyridine ring gives this compound unique physical and chemical properties .Chemical Reactions Analysis
The chemical reactions involving 5-Chloro-2-(difluoromethyl)pyridine are typically associated with its use as an intermediate in the synthesis of other compounds . For instance, it can undergo various reactions such as chlorination and fluorination to produce different derivatives .Physical And Chemical Properties Analysis
5-Chloro-2-(difluoromethyl)pyridine is a liquid at room temperature with a density of 1.368 g/mL at 25 °C . Its refractive index is 1.492 . The presence of the fluorine atoms and the pyridine ring in its structure gives this compound unique physical and chemical properties .Aplicaciones Científicas De Investigación
Synthesis and Application in Pharmaceuticals and Agrochemicals
5-Chloro-2-(difluoromethyl)pyridine is primarily used as an intermediate in the synthesis of various compounds. Li Zheng-xiong (2004) discusses the synthesis methods and applications of related pyridine derivatives, including their use in pharmaceuticals, agrochemicals, and herbicides (Li Zheng-xiong, 2004).
Spectroscopic and Structural Characterization
The spectroscopic and structural characteristics of similar pyridine compounds have been extensively studied. For example, M. S. Chernov'yants et al. (2011) investigated the interaction and crystal structure of 5-trifluoromethyl-pyridine-2-thione with iodine, providing insights into the structural properties of related pyridine compounds (M. S. Chernov'yants et al., 2011).
Application in Analytical Methods
Analytical methods involving pyridine derivatives are also significant. Wang Yue-feng (2007) described a method for analyzing 2-chloro-5-aminomethyl pyridine using high-performance liquid chromatography (HPLC), relevant for understanding the analytical approaches for compounds like 5-Chloro-2-(difluoromethyl)pyridine (Wang Yue-feng, 2007).
Enantiomers' Synthesis and Activity
The synthesis and activity of enantiomers of related pyridine derivatives have been explored, as shown by Zhixu Zhou et al. (2015). They synthesized and studied the stereostructures of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide enantiomers, which could provide insights into similar activities for 5-Chloro-2-(difluoromethyl)pyridine enantiomers (Zhixu Zhou et al., 2015).
Synthesis of Key Building Blocks
The compound is a key building block in the synthesis of various pyridine-based compounds. Isabelle Cabanal-Duvillard and J. Berrien (1999) described the synthesis of 2,5-disubstituted pyridines, which highlights the role of similar compounds in synthesizing pharmacological compounds and in industrial chemistry (Isabelle Cabanal-Duvillard & J. Berrien, 1999).
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(difluoromethyl)pyridine and its derivatives is thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . These compounds have found applications in the agrochemical and pharmaceutical industries .
Safety and Hazards
5-Chloro-2-(difluoromethyl)pyridine is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause genetic defects and is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to use personal protective equipment, ensure adequate ventilation, and avoid eating, drinking, or smoking when handling this compound .
Direcciones Futuras
The future directions for 5-Chloro-2-(difluoromethyl)pyridine and its derivatives are promising. They are expected to find many novel applications in the future due to their unique properties . Currently, they are being used as key structural motifs in active agrochemical and pharmaceutical ingredients . The demand for these compounds is expected to increase in the future .
Propiedades
IUPAC Name |
5-chloro-2-(difluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N/c7-4-1-2-5(6(8)9)10-3-4/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXTUFVZHFKUFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(difluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





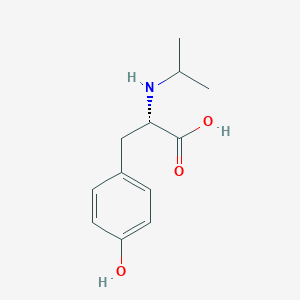
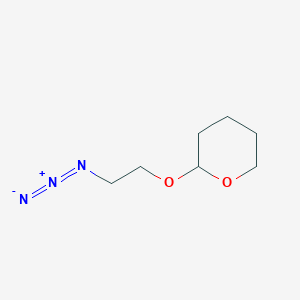
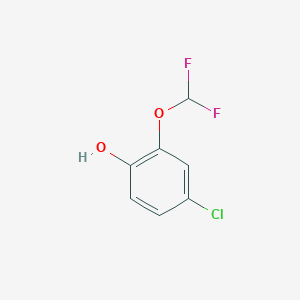

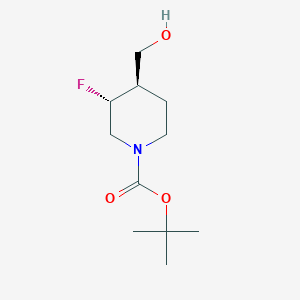

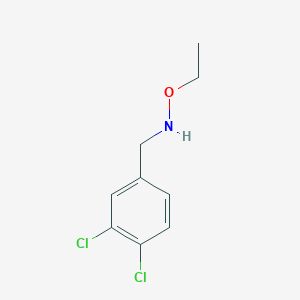


![4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-pyrazole-3-carboxylic acid](/img/structure/B1398111.png)
